molecular formula C16H21N3O4S B3010912 N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine CAS No. 1023919-26-7

N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

Cat. No. B3010912
CAS RN: 1023919-26-7
M. Wt: 351.42
InChI Key: DEQDDVZZYFDHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine, also known as Fmoc-Asn(Trt)-OH, is a chemical compound used in scientific research for various purposes. The compound has gained attention due to its unique properties and the potential it holds for future research.

Mechanism Of Action

N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have a specific mechanism of action, but its properties make it a useful tool for studying the structure and function of proteins and peptides. The compound can be used to modify the properties of peptides and proteins, such as their stability, solubility, and bioactivity.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH does not have any biochemical or physiological effects on its own. However, it can be used to create peptides and proteins with specific properties that can have biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to create peptides and proteins with specific properties, making it a useful tool for studying the structure and function of proteins and peptides. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH has some limitations. It is a relatively expensive compound, which can limit its use in some labs. Additionally, the synthesis of peptides and proteins using N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH can be time-consuming and require specialized equipment.

Future Directions

There are several future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in scientific research. One potential application is the synthesis of glycopeptides for use in drug development. The thiazole and furan rings in N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH can act as glycosylation sites, which can be used to create glycopeptides with specific properties. Another potential application is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH in the synthesis of protein-based materials for use in tissue engineering and regenerative medicine. The unique properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH make it a promising tool for the development of new materials with specific properties.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH involves the reaction of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine-OH with Trityl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH, which is then purified using chromatography techniques.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine(Trt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. The compound is particularly useful for the synthesis of glycopeptides due to the presence of the thiazole and furan rings, which can act as glycosylation sites.

properties

IUPAC Name

4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-3-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)12-9-24-15(18-12)19-14(22)11(7-13(20)21)17-8-10-5-4-6-23-10/h4-6,9,11,17H,7-8H2,1-3H3,(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQDDVZZYFDHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C(CC(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

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